B1152092 Prostaglandin D2 Quant-PAK

Prostaglandin D2 Quant-PAK

Número de catálogo: B1152092
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The prostaglandin D2 (PGD2) Quant-PAK has been designed for the convenient, precise quantification of PGD2 by GC- or LC-MS. It includes a 50 µg vial of PGD2-d4 and a precisely weighed vial of unlabeled PGD2, with the precise weight indicated on the vial. This unlabeled PGD2can be used to quantify the PGD2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).

Aplicaciones Científicas De Investigación

Prostaglandin D2 in Allergic Disorders and Asthma

Prostaglandin D2 (PGD2) is a significant mediator in allergic disorders, synthesized by activated human mast cells and other immune cells. The biological effects of PGD2 are mediated through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors, expressed on several immune and non-immune cells involved in allergic inflammation. PGD2 has various proinflammatory effects relevant to the pathophysiology of allergic disorders. Several selective, orally active DP2 receptor antagonists and a small number of DP1 receptor antagonists are being developed for the treatment of allergic disorders such as asthma and allergic rhinitis. Future research aims to establish the pharmacotherapeutic role of DP2 receptor antagonists in various asthma phenotypes, including smokers, obese subjects, early vs. late asthma onset, and fixed vs. reversible airflow limitation. Further clinical trials are necessary to verify the effectiveness of these antagonists, especially as add-on therapies for different phenotypes of adult and childhood asthma. Additionally, long-term studies are necessary to evaluate the safety of targeted anti-PGD2 treatments (Marone et al., 2018), (Santini et al., 2016).

PGD2 in Hair Growth and Androgenetic Alopecia

Prostaglandin D2 inhibits hair growth through its receptor, GPR44. This pathway is considered a potential target for developing treatments for male pattern baldness or androgenetic alopecia (AGA). Elevated levels of the enzyme prostaglandin D2 synthase and its product PGD2 have been observed in the bald scalp compared to haired scalp of men with AGA. The inhibition of hair growth by PGD2 suggests a crucial functional link between the prostaglandin pathway and AGA. Targeting this pathway could potentially offer new therapeutic options for patients with AGA (Garza et al., 2012).

PGD2 in Allergic Inflammation

Prostaglandin D2 plays a significant role in the pathogenesis of type 2 (T2) asthma due to its biological actions on both immune/inflammatory and airway structural cells. The pro-inflammatory and pro-remodeling effects of PGD2 are mainly mediated by stimulation of CRTH2, a chemoattractant receptor expressed on Th2 cells. CRTH2 is the target of the oral competitive antagonist fevipiprant, which, based on recent phase II studies, is emerging as a promising anti-asthma drug. Fevipiprant appears to be safe and effective, particularly considering its ability to inhibit eosinophilic bronchial inflammation and improve forced expiratory volume in one second (FEV1). Further ongoing phase III trials will clarify if fevipiprant can become a valid option for an efficacious add-on treatment of moderate-to-severe T2-high asthma (Pelaia et al., 2020).

PGD2 in Central Nervous System, Kidney, Intestine, and Other Conditions

Prostaglandin D2 and its roles in human disease are still not fully characterized. The discovery of CRTH2, a major PGD2 receptor, has led to diverse investigations on the complex actions of prostaglandin. With various immunomodulating effects observed both in vivo and in vitro, CRTH2 has emerged as a promising target for the treatment of allergic diseases. Research suggests that blocking CRTH2 might be a potential therapeutic approach for numerous conditions beyond classical allergic diseases and asthma, including diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and even cancer (Jandl & Heinemann, 2017).

Propiedades

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.